(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)8-20(17,18)12-6-15(7-12)14(16)13-5-10(3)19-11(13)4/h5,9,12H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEPQTHSACOLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. The furan ring can be synthesized through various methods, including the Diels-Alder reaction, while the azetidine ring is often prepared via cyclization reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a base or a catalyst to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the methanone group results in alcohols .
Scientific Research Applications
Preparation Methods
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves several steps:
- Synthesis of the Furan Component : The furan ring can be synthesized using methods such as the Diels-Alder reaction.
- Synthesis of the Azetidine Component : The azetidine ring is often prepared through cyclization reactions.
- Coupling Reaction : The final step involves the coupling of the furan and azetidine components, often facilitated by bases or catalysts to form the methanone linkage.
Industrial Production
For industrial applications, optimized reaction conditions are necessary to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are commonly employed to isolate the desired product efficiently.
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The furan ring can be oxidized to produce furanones.
- Reduction : The methanone group can be reduced to form alcohols.
- Substitution Reactions : The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit tumor growth in certain cancer cell lines, making it a candidate for further drug development.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Drug Development : Its unique molecular structure may lead to the development of new drugs targeting specific biological pathways.
- Therapeutic Agent : Investigations into its efficacy as a therapeutic agent for diseases such as cancer are ongoing.
Industry
In industrial applications, this compound is utilized in:
- Production of Advanced Materials : Its chemical properties make it suitable for creating novel materials with specific functionalities.
- Catalysis : It serves as a catalyst in various industrial processes due to its ability to facilitate chemical reactions efficiently.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Oxidation of the furan ring | Furanones |
| Reduction | Reduction of the methanone group | Alcohols |
| Substitution | Substitution of the sulfonyl group | Various functional groups |
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.0 |
| Anticancer | MCF7 (Breast Cancer Cell Line) | 12.5 |
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Thiophene-Based Methanones ()
Compounds 7a and 7b from share a methanone scaffold but differ in substituents. Key distinctions include:
- Heterocyclic Moieties: The target compound uses a furan ring, whereas 7a/7b feature thiophene or pyrazole rings.
- Sulfonyl Groups: The target’s isobutylsulfonyl-azetidine group contrasts with 7a/7b’s cyano or ester substituents. Sulfonyl groups often improve metabolic stability and solubility, which may confer pharmacokinetic advantages over 7a/7b .
Table 1: Structural Comparison
Comparison with Azetidine-Containing TLR Antagonists ()
Azetidine derivatives in , such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, are TLR7-9 antagonists for systemic lupus erythematosus. Key differences include:
- Azetidine Modifications: The target compound’s isobutylsulfonyl group contrasts with the tetrahydropyrazolo-pyridine substituent in the patent compound. Sulfonyl groups may enhance selectivity for non-TLR targets, such as kinases or proteases .
- Therapeutic Scope : While the patent compound is explicitly designed for autoimmune diseases, the target’s furan moiety could redirect its activity toward anti-inflammatory or antimicrobial pathways .
Comparison with Sulfonyl-Containing Herbicides ()
Sulfonylurea herbicides like metsulfuron methyl ester () share sulfonyl groups but differ fundamentally in structure and application:
- Core Structure : Herbicides use triazine-sulfonylurea scaffolds for acetolactate synthase inhibition, whereas the target’s azetidine-sulfonyl group lacks the urea linkage critical for herbicidal activity.
- Bioactivity : The target’s sulfonyl group likely influences solubility or target binding rather than plant enzyme inhibition .
Biological Activity
(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article examines its structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be broken down into two main components:
- 2,5-Dimethylfuran-3-yl : A furan derivative that contributes to the compound's aromatic properties.
- 3-(Isobutylsulfonyl)azetidin-1-yl : An azetidine ring substituted with an isobutylsulfonyl group, which may influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing furan derivatives often exhibit antimicrobial activity. The presence of the azetidine ring may enhance this activity by facilitating interactions with microbial cell membranes.
Case Study : A study evaluated various furan derivatives against common bacterial strains, revealing that those with sulfonyl substitutions demonstrated significant antimicrobial effects. The compound could potentially fall within this category, warranting further investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to this compound have been documented. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Research Findings : In vitro assays showed that certain furan derivatives reduced the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential pathway for anti-inflammatory action.
Data Table: Biological Activity Summary
Synthesis and Applications
The synthesis of this compound can be achieved through multi-step reactions involving the functionalization of furan and azetidine moieties. This compound may serve as a building block in pharmaceutical chemistry, particularly in developing new antimicrobial agents.
Synthesis Pathway :
- Formation of 2,5-Dimethylfuran : Derived from furfural through a series of reduction and methylation reactions.
- Azetidine Ring Construction : Utilizes isobutylsulfonamide as a starting material.
- Final Coupling Reaction : Combines both components using coupling agents under controlled conditions.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of azetidinyl methanones often requires precise control of protecting groups and reaction stoichiometry. For example, in analogous compounds, sulfonyl group introduction (e.g., isobutylsulfonyl) may require anhydrous conditions to avoid hydrolysis. A stepwise approach—first constructing the azetidine ring via cyclization of β-amino alcohols, followed by sulfonylation and coupling with the 2,5-dimethylfuran moiety—is recommended. Reaction monitoring via TLC or HPLC ensures intermediate purity. Temperature control (0–5°C during sulfonylation) minimizes side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on distinguishing azetidine ring protons (δ 3.5–4.5 ppm) and furan methyl groups (δ 2.1–2.3 ppm). The sulfonyl group’s electron-withdrawing effect deshields adjacent azetidine protons, causing splitting patterns (e.g., doublet of doublets) .
- IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragment patterns (e.g., cleavage at the ketone bridge) validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the furan moiety). To address this:
- In vitro : Use hepatic microsomal assays to assess metabolic stability. If rapid degradation occurs, consider structural modifications (e.g., replacing the furan with a bioisostere).
- In vivo : Employ radiolabeled tracking (e.g., ¹⁴C-labeled methanone) to monitor distribution and metabolite formation. Pair with LC-MS/MS for quantitative analysis of parent compound vs. metabolites .
Q. What computational strategies are effective for predicting the compound’s binding affinity to sulfonyltransferase enzymes?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the isobutylsulfonyl group and enzyme active sites (e.g., sulfotransferase SULT1A1). Prioritize hydrogen bonding with catalytic residues (e.g., His⁹⁹).
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability. Analyze root-mean-square fluctuation (RMSF) of the azetidine ring to identify conformational flexibility impacting affinity .
Q. How should researchers design experiments to investigate the compound’s potential off-target effects in neurological systems?
- Methodological Answer :
- In vitro : Screen against GPCR panels (e.g., dopamine D₂, serotonin 5-HT₂A) using calcium flux assays.
- In vivo : Perform electrophysiological recordings in rodent brain slices (e.g., hippocampal neurons) to detect changes in synaptic transmission. Dose-response studies (0.1–10 µM) clarify potency thresholds .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling contradictory results in dose-response studies?
- Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-study variability. For example, if EC₅₀ values differ across assays, model them as random effects to estimate a pooled EC₅₀ with 95% credible intervals. Sensitivity analysis identifies outliers driven by experimental artifacts (e.g., solvent interference) .
Q. How can researchers validate the stability of the sulfonyl group under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 1.2 (stomach), 7.4 (blood), and 8.5 (intestine) using LC-MS. Monitor degradation products (e.g., azetidine ring-opening or sulfonic acid formation). Arrhenius kinetics predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
